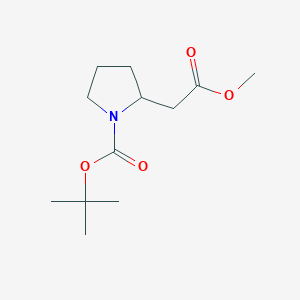

N-Boc-pyrrolidin-2-yl-acetic acid methyl ester

Übersicht

Beschreibung

N-Boc-pyrrolidin-2-yl-acetic acid methyl ester is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of N-Boc-pyrrolidine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-pyrrolidin-2-yl-acetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Drug Discovery :

- Pyrrolidine Derivatives : The pyrrolidine scaffold has been extensively studied for its ability to enhance the pharmacological properties of compounds. For instance, derivatives of N-Boc-pyrrolidin-2-yl-acetic acid methyl ester have shown promise as inhibitors of various enzymes and receptors involved in disease processes .

- Anticonvulsant Activity : Research indicates that certain derivatives exhibit anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders. Structure-activity relationship (SAR) studies have identified key substituents that enhance activity against sodium channels .

-

Biological Activity :

- Inhibition Studies : Compounds derived from this compound have been evaluated for their inhibitory effects on specific enzymes such as NAPE-PLD, which is involved in lipid metabolism. These studies have led to the identification of potent inhibitors with favorable drug-like properties .

- Metalloprotease Inhibition : The compound has also been explored as a potential inhibitor of metalloproteases, enzymes implicated in various pathological conditions including cancer and inflammatory diseases .

- Synthetic Methodologies :

Case Studies

Wirkmechanismus

The mechanism of action of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular targets, modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate

- Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Uniqueness

N-Boc-pyrrolidin-2-yl-acetic acid methyl ester is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its methoxy group and pyrrolidine ring contribute to its versatility in chemical synthesis and potential therapeutic applications .

Biologische Aktivität

N-Boc-pyrrolidin-2-yl-acetic acid methyl ester (CAS 813433-68-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.3 g/mol

The compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, making it suitable for various biological applications.

This compound exhibits its biological effects primarily through interactions with specific enzymes and proteins:

- Target Enzymes : Similar compounds have been identified as inhibitors of aggrecanase-1 and aggrecanase-2, enzymes involved in cartilage degradation.

- Binding Mechanism : The compound likely interacts through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and cellular signaling pathways.

Biological Activities

Research indicates that this compound may possess a range of biological activities:

- Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown low nanomolar IC50 values against bacterial topoisomerases, indicating strong antibacterial effects .

- Anticancer Potential : The structural characteristics of the compound suggest it may interact with cellular targets involved in cancer progression. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects : Evidence suggests that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Table 1: Summary of Biological Activities

In Vivo Studies

In animal models, this compound has demonstrated:

- Dose-dependent effects : Lower doses showed beneficial effects such as reduced inflammation and cartilage degradation.

- Metabolic Pathways : The compound's interaction with metabolic enzymes suggests it may influence metabolic processes related to disease states.

Q & A

Q. How can the synthesis of N-Boc-pyrrolidin-2-yl-acetic acid methyl ester be optimized for high yield and purity?

Basic

Optimization involves selecting appropriate coupling reagents and protecting group strategies. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen is critical to prevent side reactions. A methodology inspired by the synthesis of N-Boc-norfuranomycin (a structurally related compound) includes:

- Stepwise Boc protection : Use Boc anhydride (Boc₂O) in methanol under mild conditions to avoid deprotection .

- Esterification : Employ carbodiimide coupling agents (e.g., DCC/DMAP) for the methyl ester formation .

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic

- NMR : ¹H and ¹³C NMR can confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester moiety (δ ~3.6 ppm for methyl ester). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidine ring .

- GC/MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; the molecular ion ([M]⁺) should match the theoretical mass (C₁₂H₂₁NO₄: 251.15 g/mol) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>97%) .

Q. How can researchers resolve contradictions between experimental and computational spectral data?

Advanced

Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to simulate NMR shifts and compare with experimental data .

- Solvent correction : Account for solvent polarity in computational models (e.g., PCM for DMSO or CDCl₃) .

- Cross-validation : Use IR spectroscopy to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc and ester) .

Q. What computational approaches are suitable for modeling the stability of this compound under varying conditions?

Advanced

- Molecular dynamics (MD) simulations : Predict degradation pathways under thermal stress (e.g., Boc deprotection at >100°C) .

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis of the methyl ester in acidic/basic conditions .

- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with observed stability in accelerated aging studies .

Q. What purification techniques are recommended for removing by-products like N-Boc-pyrrolidine-2-acetic acid?

Basic

- Liquid-liquid extraction : Use pH-dependent partitioning; the free acid (by-product) is extracted into aqueous NaHCO₃, while the ester remains in the organic phase .

- HPLC : Use a chiral stationary phase (e.g., amylose derivatives) to separate diastereomers if racemization occurs during synthesis .

Q. How can stereochemical control be achieved during the synthesis of chiral derivatives?

Advanced

- Chiral auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams to enforce stereochemistry at the pyrrolidine β-position .

- Asymmetric catalysis : Use Pd-catalyzed allylic alkylation or organocatalytic strategies for enantioselective C–C bond formation .

- X-ray crystallography : Confirm absolute configuration using SHELX refinement (e.g., Flack parameter < 0.1) .

Q. What are the stability profiles of this compound under acidic or basic conditions?

Advanced

- Acidic conditions : Boc deprotection occurs rapidly in TFA/DCM (1:1 v/v), generating the pyrrolidinium salt. The methyl ester remains intact below pH 3 .

- Basic conditions : Ester hydrolysis dominates above pH 9, forming N-Boc-pyrrolidine-2-acetic acid. Monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .

Q. How should hygroscopicity be managed during storage and handling?

Basic

- Storage : Keep under inert gas (N₂/Ar) at −20°C in sealed, desiccated containers. Use molecular sieves (3Å) to absorb moisture .

- Handling : Perform reactions in anhydrous solvents (e.g., THF over Na/benzophenone) under Schlenk conditions .

Q. What is the role of this compound in synthesizing heterocyclic drug candidates?

Advanced

It serves as a precursor for:

- Pyrrolidine-based kinase inhibitors : Functionalize the acetic acid moiety via amide coupling with aryl boronic acids .

- Peptidomimetics : Incorporate into macrocycles via ring-closing metathesis (Grubbs’ catalyst) or lactamization .

Q. How can researchers validate analytical methods for quantifying trace impurities?

Advanced

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYBAKVGAMQFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540462 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813433-68-0 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.